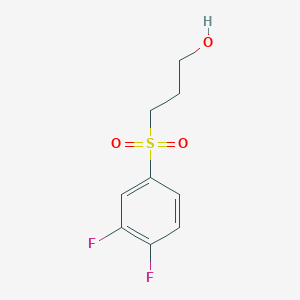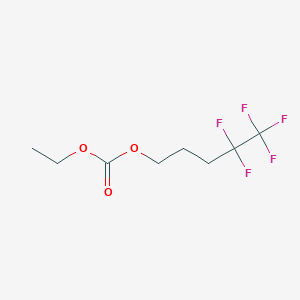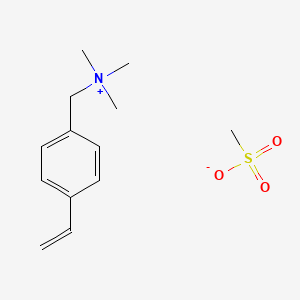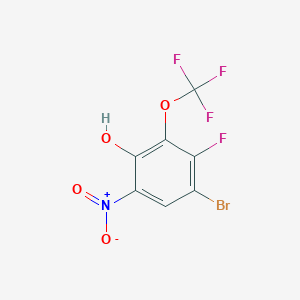
(R)-(+)-4-(Hydroxymethyl)-2-oxazolidinone benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(+)-4-(Hydroxymethyl)-2-oxazolidinone benzoate is a chiral compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in organic synthesis, particularly as chiral auxiliaries and intermediates in the preparation of various pharmaceuticals and fine chemicals. The presence of both hydroxymethyl and benzoate groups in its structure makes it a versatile molecule for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with the preparation of ®-4-(Hydroxymethyl)-2-oxazolidinone, which can be derived from amino alcohols through cyclization reactions.
Benzoate Formation: The hydroxymethyl group is then esterified with benzoic acid or its derivatives under acidic or basic conditions to form the benzoate ester. Common reagents for this step include benzoic anhydride or benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of ®-(+)-4-(Hydroxymethyl)-2-oxazolidinone benzoate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The benzoate ester can be reduced to the corresponding alcohol using reducing agents like LiAlH₄ (Lithium aluminium hydride).
Substitution: The benzoate group can undergo nucleophilic substitution reactions, where the benzoate is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: LiAlH₄, NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, ®-(+)-4-(Hydroxymethyl)-2-oxazolidinone benzoate is used as a chiral auxiliary to induce stereoselectivity in various reactions, such as aldol reactions, Michael additions, and Diels-Alder reactions.
Biology
The compound can be used in the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors. Its chiral nature is crucial for the activity of these molecules.
Medicine
Oxazolidinones, in general, are known for their antibacterial properties. ®-(+)-4-(Hydroxymethyl)-2-oxazolidinone benzoate can be a key intermediate in the synthesis of novel antibacterial agents targeting resistant bacterial strains.
Industry
In the pharmaceutical industry, this compound is valuable for the production of enantiomerically pure drugs. It is also used in the synthesis of fine chemicals and agrochemicals.
作用機序
The mechanism by which ®-(+)-4-(Hydroxymethyl)-2-oxazolidinone benzoate exerts its effects depends on its application. As a chiral auxiliary, it facilitates the formation of stereoselective products by providing a chiral environment during the reaction. In medicinal chemistry, its derivatives may inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins.
類似化合物との比較
Similar Compounds
(S)-(-)-4-(Hydroxymethyl)-2-oxazolidinone benzoate: The enantiomer of the compound, which may have different stereoselective properties.
4-(Hydroxymethyl)-2-oxazolidinone: Lacks the benzoate group, making it less versatile in certain reactions.
N-Boc-4-(Hydroxymethyl)-2-oxazolidinone: Contains a Boc (tert-butoxycarbonyl) protecting group instead of a benzoate group.
Uniqueness
®-(+)-4-(Hydroxymethyl)-2-oxazolidinone benzoate is unique due to its specific chiral configuration and the presence of both hydroxymethyl and benzoate groups. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of enantiomerically pure compounds.
特性
分子式 |
C11H13NO5 |
|---|---|
分子量 |
239.22 g/mol |
IUPAC名 |
benzoic acid;(4R)-4-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H6O2.C4H7NO3/c8-7(9)6-4-2-1-3-5-6;6-1-3-2-8-4(7)5-3/h1-5H,(H,8,9);3,6H,1-2H2,(H,5,7)/t;3-/m.1/s1 |
InChIキー |
YGJCTAPYPUFAJN-ZYRQIYSTSA-N |
異性体SMILES |
C1[C@H](NC(=O)O1)CO.C1=CC=C(C=C1)C(=O)O |
正規SMILES |
C1C(NC(=O)O1)CO.C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


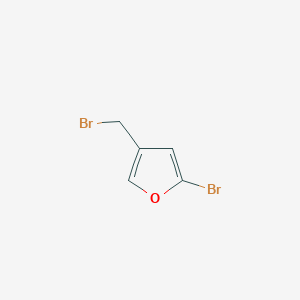
![[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12083957.png)
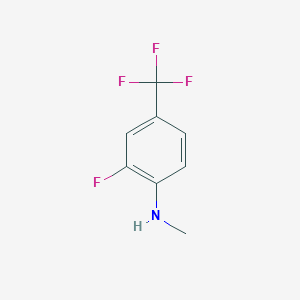
![5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12083974.png)
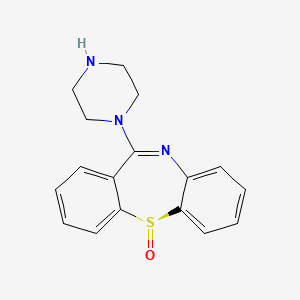
![sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate](/img/structure/B12083983.png)
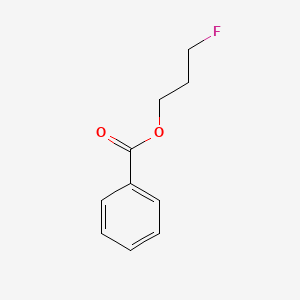
![b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate](/img/structure/B12083993.png)
